molecular formula C12H14O5 B13996574 Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate CAS No. 33567-56-5

Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate

Cat. No.: B13996574
CAS No.: 33567-56-5
M. Wt: 238.24 g/mol
InChI Key: GIQJKWXPCPWCNX-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H14O5 This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the aldehyde to the corresponding epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring in the presence of a catalyst or under basic conditions.

Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate involves the reactivity of the epoxide ring. The ring-opening reactions are typically catalyzed by acids or bases, leading to the formation of various products. The compound can interact with nucleophiles, resulting in the formation of new bonds and the generation of functionalized molecules. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate: This compound has a similar structure but lacks one methoxy group, which can affect its reactivity and applications.

    Methyl 3-(4-methylphenyl)oxirane-2-carboxylate: The presence of a methyl group instead of a methoxy group can lead to different chemical properties and reactivity.

    Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-: This compound has a different substitution pattern on the oxirane ring, which can influence its behavior in chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

33567-56-5

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H14O5/c1-14-7-4-5-9(15-2)8(6-7)10-11(17-10)12(13)16-3/h4-6,10-11H,1-3H3

InChI Key

GIQJKWXPCPWCNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(O2)C(=O)OC

Origin of Product

United States

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